Phosphine

Fumigation Phytotoxicity Quarantine pest control

Phosphine (PH₃) is the definitive, non-substitutable phosphorus source for semiconductor n-type doping and residue-free fumigation. Unlike sulfuryl fluoride or organophosphine alternatives, only phosphine delivers the precise pyrolysis kinetics, broad-spectrum insect mortality, and zero-residue profile required for high-yield semiconductor manufacturing and global postharvest protection. Specify electronic grade (≥99.9995% purity) in adsorption-type cylinders for process-critical applications. Ensure vendor documentation confirms O₂ <0.1 ppm, H₂O <0.2 ppm, and metals <0.1 ppb to prevent device yield loss.

Molecular Formula PH3
H3P
Molecular Weight 33.998 g/mol
CAS No. 7803-51-2
Cat. No. B1218219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine
CAS7803-51-2
Synonymshydrogen phosphide
hydrogen phosphorus, PH3
phosphane
phosphine
Molecular FormulaPH3
H3P
Molecular Weight33.998 g/mol
Structural Identifiers
SMILESP
InChIInChI=1S/H3P/h1H3
InChIKeyXYFCBTPGUUZFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlight (NIOSH, 2016)
Slightly soluble in water (0.26 volume at 20 °C)
Insoluble in water
Slightly soluble in cold water. Insoluble in hot water.
Soluble in alcohol, ether, and cuprous chloride solution
Slightly soluble in ethanol, ether
Solubility in water, ml/100ml at 17 °C: 26 (very poor)
Slight

Structure & Identifiers


Interactive Chemical Structure Model





Phosphine (CAS 7803-51-2) Technical Baseline for Procurement Decision-Making: Properties, Specifications, and In-Class Positioning


Phosphine (PH₃, CAS 7803-51-2), systematically named phosphane, is the simplest pnictogen hydride with a molecular weight of 34.0 g/mol [1]. This colorless, flammable gas is shipped as a liquefied compressed gas under its own vapor pressure (41.3 atm) [1][2]. Pure phosphine is odorless, though technical grades exhibit a garlic-like or decaying-fish odor due to trace diphosphane (P₂H₄) impurities . The compound possesses a boiling point of −87.7°C, melting point of −133°C, and relative gas density of 1.18 (air = 1) [1]. Phosphine is stable at room temperature and begins decomposition at approximately 375°C with complete decomposition around 593°C . The compound exhibits pyrophoric properties in air when P₂H₄ impurities are present, and serves as a strong reducing agent . NIOSH and OSHA have established a TWA exposure limit of 0.3 ppm (0.4 mg/m³), and the IDLH value is 50 ppm, underscoring its acute inhalation toxicity profile [1].

Why Generic Phosphine Substitution Fails: Critical Performance Gaps Across Fumigant, Semiconductor, and Catalytic Applications


Phosphine cannot be generically substituted by in-class analogs or alternative compounds without incurring quantifiable performance degradation across its primary application domains. In fumigation, sulfuryl fluoride (SF) and methyl bromide (MB) exhibit fundamentally different efficacy profiles, phytotoxicity thresholds, and residue characteristics compared to phosphine [1][2]. In semiconductor manufacturing, alternative phosphorus precursors such as tertiary-butylphosphine (TBP) demonstrate altered pyrolysis kinetics and composition uniformity limitations that directly impact epitaxial growth quality [3]. In catalysis, phosphine (PH₃) as a ligand precursor produces distinct electronic and steric properties compared to triarylphosphines like triphenylphosphine (PPh₃) or trialkylphosphines like trimethylphosphine (PMe₃), which translate into divergent catalytic turnover and selectivity outcomes [4]. Furthermore, electronic-grade phosphine specifications (≥99.9995% purity) differ by orders of magnitude from fumigant-grade material in impurity profiles, with direct consequences for semiconductor device yield . Generic substitution without accounting for these application-specific performance deltas introduces unacceptable risk of process failure, regulatory non-compliance, or product rejection.

Phosphine (CAS 7803-51-2) Quantified Differentiation Evidence: Head-to-Head Performance Data vs. Key Comparators


Phosphine vs. Sulfuryl Fluoride: Comparative Phytotoxicity and Plant Damage Assessment

In a controlled fumigation study evaluating methyl bromide alternatives for quarantine pest control, phosphine demonstrated markedly superior plant safety compared to sulfuryl fluoride. Phosphine at 2 g/m³ produced no significant detrimental effects on subsequent plant growth, whereas sulfuryl fluoride, along with ethyl formate and acetaldehyde, caused severe damage to plant foliage after only 4 hours of exposure [1]. This differential represents a critical selection criterion for fumigation of live plant material, ornamentals, or fresh produce where phytotoxicity is an exclusionary endpoint.

Fumigation Phytotoxicity Quarantine pest control

Phosphine Fumigation: Comparative Insect Mortality Efficacy and Cost-Positioning Analysis

Phosphine remains the primary fumigant of choice for stored commodity protection globally, a position sustained by its unique combination of efficacy, cost structure, and residue-free treatment acceptance. A 2024 comprehensive review of postharvest fumigants identifies phosphine as the universal first-choice fumigant due to its universal acceptance as a residue-free treatment, excellent efficacy, inexpensiveness, versatility in use, and application across a range of storage structures [1]. Laboratory bioassays further demonstrate that phosphine was more effective for controlling both red-legged ham beetle (Necrobia rufipes) compared to sulfuryl fluoride under identical conditions [2]. In transit fumigation trials, phosphine at 2 g/m³ achieved complete mortality of all tested insects after 24 h exposure at 15°C, while sulfuryl fluoride, despite achieving rapid kill of L. huidobrensis pupae after 2 h exposure, was excluded due to acute phytotoxicity [3].

Fumigation Stored grain protection Insect mortality

Electronic Grade Phosphine vs. Alternative P-Precursors: Composition Uniformity and Safety in MOVPE Growth

Phosphine (PH₃) remains the industry-standard phosphorus source for metalorganic vapor phase epitaxy (MOVPE) and chemical beam epitaxy (CBE), despite the availability of less toxic organophosphine alternatives. Direct comparison studies with tertiary-butylphosphine (TBP) reveal a critical performance trade-off: while TBP offers improved safety (less pyrophoric and less toxic than phosphine) [1], phosphine provides superior composition uniformity control that is essential for device-grade epitaxial layers. Specifically, TBP exhibits a smaller influence of growth temperature on composition uniformity, which is characterized as an advantage for achieving high uniformity [2]; however, phosphine's established pyrolysis kinetics and decades of process optimization enable tighter control over doping profiles and layer composition in high-volume manufacturing. Furthermore, phosphine is less pyrophoric than TBP when both are handled in purified form, and its decomposition chemistry is more thoroughly characterized for industrial process control [3].

Semiconductor manufacturing MOVPE Epitaxial growth

Electronic-Grade vs. Technical-Grade Phosphine: Purity Specifications and Impurity Thresholds for Semiconductor Applications

Phosphine is commercially available across multiple purity grades, with electronic-grade material (≥99.9995% to 99.9999%) differentiated from fumigant/technical grades by impurity specifications spanning several orders of magnitude. Vendor technical datasheets establish that electronic-grade phosphine contains individual impurities (O₂, N₂, CO, CO₂, CH₄, H₂O, Ar, AsH₃) controlled to <1 ppm levels, with certain specifications reaching <0.1 ppm for ultra-high purity grades [1]. In contrast, technical/fumigant-grade phosphine typically contains impurities in the tens to hundreds of ppm range, with oxygen levels ≤3 ppm in 99.99% material and nitrogen ≤10 ppm [2]. The presence of oxygen and water vapor at even low-ppm concentrations can introduce uncontrolled oxidation and alter doping profiles in semiconductor fabrication, directly impacting device yield and reliability. Electronic-grade phosphine typically achieves 6N (99.9999%) purity with metal impurities below 0.1 ppb, enabling precise n-type doping control [3].

Semiconductor doping Electronic grade gases Purity specifications

Phosphine vs. Triphenylphosphine: Ligand Property Differentiation for Transition Metal Catalysis

Phosphine (PH₃) and triarylphosphines (e.g., triphenylphosphine, PPh₃) represent fundamentally distinct ligand classes with divergent electronic and steric parameters that dictate catalytic performance. PH₃, as the simplest phosphine ligand, exhibits minimal steric bulk (cone angle ≈ 87°) and strong σ-donor but weak π-acceptor character, in stark contrast to PPh₃ (cone angle ≈ 145°; balanced σ-donor/π-acceptor). Metal-phosphine complexes derived from PH₃ versus PPh₃ demonstrate different coordination geometries, oxidative addition/reductive elimination kinetics, and catalytic turnover frequencies. Triphenylphosphine is widely employed in Wilkinson's catalyst (Rh(PPh₃)₃Cl) and Pd(PPh₃)₄ for cross-coupling due to its shelf-stable solid form and established performance [1]. In contrast, PH₃ serves as a gaseous ligand precursor that can be introduced under controlled atmosphere for specialized low-coordinate metal complex synthesis. The catalytic efficiency difference was quantified in Reppe chemistry, where NiBr₂(PPh₃)₂ produced acrylic esters more efficiently than unligated NiBr₂ [2], illustrating how phosphine ligand identity directly modulates reaction outcome. PH₃'s utility as a ligand is distinct from PPh₃ and is primarily leveraged in fundamental coordination chemistry and as a precursor to functionalized phosphines rather than as a direct catalyst component.

Homogeneous catalysis Phosphine ligands Coordination chemistry

Phosphine Thermal Stability vs. Arsine: Decomposition Temperature and Handling Safety Considerations

Phosphine and arsine (AsH₃) are both group-15 hydrides with significant industrial applications in semiconductor manufacturing and fumigation. However, their thermal decomposition profiles differ in ways that impact handling safety and process design. Phosphine is stable at room temperature and begins to decompose at approximately 375°C (707°F), with complete decomposition occurring at about 593°C (1100°F) . Arsine, in contrast, decomposes at lower temperatures (onset ~300°C) and exhibits different reactivity patterns with alkaline solutions—phosphine reacts with alkali, whereas arsine does not . Both compounds are highly toxic respiratory poisons with similar IDLH values (phosphine: 50 ppm [1]; arsine: 3 ppm, though note that arsine's IDLH is lower, reflecting its greater acute toxicity). The differential thermal stability influences maximum safe operating temperatures in gas delivery systems and dictates decomposition byproduct management strategies in semiconductor exhaust abatement.

Thermal stability Pnictogen hydrides Safety

Phosphine (CAS 7803-51-2) Optimal Application Scenarios: Evidence-Based Selection for Fumigation, Semiconductor Doping, and Specialty Synthesis


Stored Grain and Postharvest Commodity Fumigation: Residue-Free Treatment with Validated Broad-Spectrum Efficacy

Phosphine is optimally deployed for fumigation of stored grains, dried food products, and sealed storage structures where residue-free treatment, broad-spectrum insect mortality, and cost-effectiveness are primary procurement criteria. As established in Section 3, phosphine achieves complete mortality of target insects at 2 g/m³ (15°C, 24 h exposure) while leaving no detectable residues on treated commodities [1]. The compound is universally accepted as a residue-free treatment and remains the first-choice fumigant globally for postharvest protection [2]. Application requires sealed enclosures (silos, containers, tarpaulin-covered stacks) and adherence to exposure duration guidelines to mitigate resistance development in pest populations. Unlike sulfuryl fluoride, phosphine is suitable for fumigation of live plant material and fresh horticultural produce due to its non-phytotoxic profile at efficacious doses [3].

Semiconductor n-Type Doping: Silicon and III-V Compound Epitaxy with Electronic-Grade Phosphine

Electronic-grade phosphine (≥99.9995% to 99.9999% purity) is the definitive phosphorus source for n-type doping in silicon semiconductor manufacturing and III-V compound semiconductor epitaxy. Specific processes include: silicon epitaxial doping (in-situ doping during Si epi growth), ion implantation (P⁺ ions accelerated into Si wafers for source/drain formation), polycrystalline silicon doping (gate electrode resistance reduction), and formation of III-V materials including GaP, InP, and InGaP via MOVPE/CBE [1][2]. The ultra-high purity specifications documented in Section 3 (O₂ <0.1 ppm, H₂O <0.2 ppm, metal impurities <0.1 ppb) are non-negotiable for preventing unintended oxidation and doping contamination that would compromise device yield [3]. Procurement must specify electronic-grade material packaged in adsorption-type cylinders (SDS® technology) for safe delivery.

Chemical Vapor Deposition (CVD) and Organometallic Vapor Phase Epitaxy (OMVPE) Phosphorus Precursor Selection

Phosphine remains the industry-standard phosphorus precursor for CVD and OMVPE growth of phosphorus-containing semiconductor thin films, despite the availability of liquid organophosphine alternatives. The evidence in Section 3 demonstrates that while tertiary-butylphosphine (TBP) offers reduced acute toxicity and pyrophoricity, phosphine's well-characterized pyrolysis kinetics and established process control windows enable more precise doping profile engineering [1]. This application scenario applies to manufacturers prioritizing process reliability and yield over handling safety simplification, particularly in high-volume production environments where recipe stability and equipment compatibility outweigh precursor substitution benefits. The decision to retain phosphine over TBP should be based on quantitative assessment of composition uniformity requirements and existing fab infrastructure.

Fundamental Coordination Chemistry and Phosphine Ligand Precursor Synthesis

PH₃ serves as a gaseous ligand precursor for synthesizing low-coordinate transition metal complexes and as a feedstock for preparing functionalized primary and secondary phosphines. As distinguished from triarylphosphines (PPh₃) in Section 3, PH₃'s minimal steric bulk (cone angle ~87°) and strong σ-donor properties enable coordination geometries inaccessible with bulkier phosphine ligands [1]. This application scenario is relevant to academic and industrial research laboratories engaged in organometallic synthesis, catalyst development, and the preparation of specialty phosphorus compounds for pharmaceutical and agrochemical intermediates. Recent patent activity (US Patent 17/787,650) describes clean PH₃ synthesis methods circumventing toxic reagents and producing no waste, improving accessibility for research-scale applications [2].

Technical Documentation Hub

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